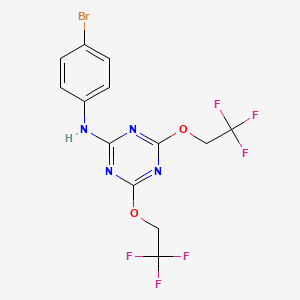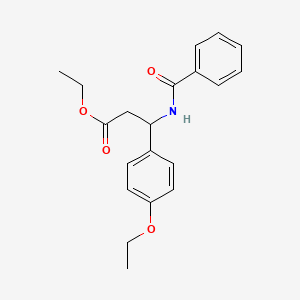
1,3-diethyl-N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE is a complex organic compound with a unique structure that combines elements of quinazoline, isoxazole, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinazoline Core Construction: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
科学的研究の応用
1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Chemistry: The compound’s reactivity can be harnessed in the synthesis of other complex molecules or materials.
作用機序
The mechanism of action of 1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-4-SULFONAMIDE: This compound shares the isoxazole and sulfonamide groups but differs in the core structure.
2,4-DIOXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE DERIVATIVES: These compounds share the quinazoline core but may have different substituents.
Uniqueness
1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H18N4O5S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
1,3-diethyl-N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H18N4O5S/c1-4-19-13-7-6-11(9-12(13)15(21)20(5-2)16(19)22)26(23,24)18-14-8-10(3)25-17-14/h6-9H,4-5H2,1-3H3,(H,17,18) |
InChIキー |
JLYJKMOVGFLKBV-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C(=O)N(C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one](/img/structure/B11083274.png)

![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11083278.png)
![2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate](/img/structure/B11083285.png)
![4-(4-Bromophenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11083286.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11083291.png)

![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11083316.png)
![4-({4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}sulfonyl)morpholine](/img/structure/B11083318.png)
![ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate](/img/structure/B11083326.png)
![N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide](/img/structure/B11083330.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11083331.png)
![ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11083334.png)
![2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran](/img/structure/B11083339.png)
